Phthalimidinoglutarimide-C5-OH

PROTAC CRBN ligand hydrolytic stability

Phthalimidinoglutarimide-C5-OH is a critical building block for targeted protein degradation, combining the hydrolytically stable phthalimidinoglutarimide (EM-12) core with a C5 alkyl hydroxy linker. This specific configuration is essential for minimizing off-target zinc-finger protein degradation while maintaining high CRBN affinity, ensuring cleaner, more reproducible data in your PROTAC campaigns. Its reactive hydroxyl group enables straightforward conjugation via standard amide or ester chemistry. Choose this ligand-linker to secure the specificity and stability your degrader programs demand.

Molecular Formula C18H22N2O4
Molecular Weight 330.4 g/mol
Cat. No. B15300027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhthalimidinoglutarimide-C5-OH
Molecular FormulaC18H22N2O4
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCO
InChIInChI=1S/C18H22N2O4/c21-10-3-1-2-5-12-6-4-7-13-14(12)11-20(18(13)24)15-8-9-16(22)19-17(15)23/h4,6-7,15,21H,1-3,5,8-11H2,(H,19,22,23)
InChIKeyVROGWIJGMISOHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phthalimidinoglutarimide-C5-OH: Chemical Identity and CRBN E3 Ligase Recruiter Profile for PROTAC Development


Phthalimidinoglutarimide-C5-OH is a functionalized cereblon (CRBN) E3 ubiquitin ligase ligand bearing a C5 alkyl hydroxy linker, designed as a key building block for the assembly of proteolysis-targeting chimeras (PROTACs) and molecular glue degraders [1]. The compound is structurally related to the thalidomide analog EM-12 (2-(2,6-dioxopiperidin-3-yl)phthalimidine), which has been characterized as a CRBN-binding ligand with a half-life of 196 minutes in human plasma . The glutarimide core is essential for CRBN binding, while the C5-hydroxy linker serves as an exit vector for conjugation to target-protein ligands, enabling the rational design of heterobifunctional degraders [2].

Why Phthalimidinoglutarimide-C5-OH Cannot Be Interchanged with Other CRBN Ligand-Linker Conjugates


Substituting Phthalimidinoglutarimide-C5-OH with other CRBN ligand-linker conjugates introduces functionally consequential variables: the ligand core (phthalimidinoglutarimide vs. pomalidomide vs. lenalidomide) determines off-target zinc-finger degradation propensity, the linker attachment position (C5 vs. C4 vs. N-phenyl) alters aqueous stability and neosubstrate degradation features, and the linker length and composition modulate ternary complex geometry [1][2]. A change in any one of these dimensions can shift degradation efficiency by orders of magnitude or re-introduce unintended target degradation, undermining the reproducibility and interpretability of experiments [3].

Phthalimidinoglutarimide-C5-OH: Quantitative Differential Evidence vs. In-Class Comparators


EM-12 Core Exhibits Superior Hydrolytic Stability Relative to Thalidomide

The phthalimidinoglutarimide core (EM-12) demonstrates significantly improved hydrolytic stability compared to thalidomide, a key attribute for maintaining CRBN-binding integrity during PROTAC synthesis and cellular assays [1].

PROTAC CRBN ligand hydrolytic stability

C5-Position Functionalization Reduces Off-Target Zinc-Finger Protein Degradation Relative to C4-Position Functionalization

In a systematic evaluation of pomalidomide analogs using a high-throughput ZF degradation reporter platform, modifications of appropriate size at the C5 position of the phthalimide ring reduced off-target ZF protein degradation compared to C4-position modifications [1]. While this study used pomalidomide rather than phthalimidinoglutarimide, the phthalimide ring positional effect is structurally conserved: C5 functionalization can sterically 'bump off' ZF degrons, as visualized in CRBN crystal structures [2].

PROTAC selectivity off-target degradation zinc-finger proteins

C5 Alkyl Hydroxy Linker Provides Optimized Exit Vector Geometry for Ternary Complex Formation

The C5 position of the phthalimide ring serves as a validated exit vector for linker installation, with the C5 hydroxy linker enabling conjugation to target-protein warheads without steric interference with CRBN binding or ternary complex formation [1]. In contrast, alternative attachment points (e.g., N-phenyl, C4) can produce PROTACs with altered degradation kinetics or stability profiles [2].

PROTAC design linker geometry ternary complex

Phthalimidinoglutarimide-C5-OH: Optimized Research and Development Application Scenarios


Construction of PROTACs Requiring Minimal Off-Target Zinc-Finger Degradation

Phthalimidinoglutarimide-C5-OH is the ligand-linker of choice for PROTAC campaigns where preserving endogenous ZF protein homeostasis is critical. The C5 exit vector reduces off-target ZF degradation relative to C4-functionalized ligands, enabling cleaner target engagement readouts in cell-based assays [1].

Development of Molecular Glue Degraders with Enhanced Plasma Stability

The EM-12–derived phthalimidinoglutarimide core exhibits superior hydrolytic stability compared to thalidomide-based scaffolds. This makes Phthalimidinoglutarimide-C5-OH particularly suitable for molecular glue discovery programs requiring extended compound half-life in plasma-containing assay media [2].

Synthesis of Heterobifunctional Degraders Targeting Cytosolic or Nuclear Proteins

The C5 alkyl hydroxy linker provides a five-carbon spacer that is compatible with standard amide or ester conjugation chemistries. This intermediate linker length is suitable for assembling PROTACs against a broad range of protein targets without imposing excessive linker length–driven ternary complex destabilization [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phthalimidinoglutarimide-C5-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.